molecular formula C21H20ClN3OS B11157824 [2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl](4-phenylpiperazino)methanone

[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl](4-phenylpiperazino)methanone

Cat. No.: B11157824
M. Wt: 397.9 g/mol
InChI Key: SMQSPIOFEWEYLP-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-ylmethanone is a complex organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-ylmethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the chlorophenyl and phenylpiperazino groups. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the required production volume, cost-effectiveness, and environmental considerations. Industrial production methods aim to optimize reaction conditions to maximize yield while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-ylmethanone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-ylmethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Researchers investigate its potential as a therapeutic agent for treating various diseases, including infections and cancer.

    Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-ylmethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-ylmethanone apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H20ClN3OS

Molecular Weight

397.9 g/mol

IUPAC Name

[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-(4-phenylpiperazin-1-yl)methanone

InChI

InChI=1S/C21H20ClN3OS/c1-15-19(27-20(23-15)17-9-5-6-10-18(17)22)21(26)25-13-11-24(12-14-25)16-7-3-2-4-8-16/h2-10H,11-14H2,1H3

InChI Key

SMQSPIOFEWEYLP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2Cl)C(=O)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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